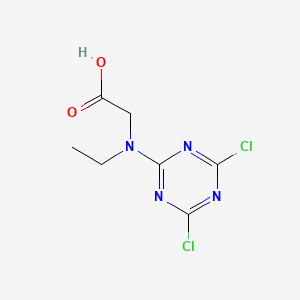

N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine

Description

Properties

CAS No. |

62418-30-8 |

|---|---|

Molecular Formula |

C7H8Cl2N4O2 |

Molecular Weight |

251.07 g/mol |

IUPAC Name |

2-[(4,6-dichloro-1,3,5-triazin-2-yl)-ethylamino]acetic acid |

InChI |

InChI=1S/C7H8Cl2N4O2/c1-2-13(3-4(14)15)7-11-5(8)10-6(9)12-7/h2-3H2,1H3,(H,14,15) |

InChI Key |

WKRAURMLKMLIOS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=O)O)C1=NC(=NC(=N1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylglycine. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with the ethylglycine moiety. The reaction is usually performed in a solvent like dioxane or water at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of microwave irradiation has been explored to reduce reaction time and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols are commonly used.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products:

Scientific Research Applications

Antitumor Properties

N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine has been investigated for its antitumor properties. Compounds of similar triazine structure have shown efficacy against various cancers, including lung and ovarian cancers. The mechanism typically involves the inhibition of specific pathways that are critical for cancer cell survival and proliferation .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that triazine derivatives can inhibit bacterial growth and are effective against resistant strains of bacteria. This makes them valuable in developing new antibiotics or as adjunct therapies .

Anti-inflammatory Effects

Triazine derivatives have been noted for their anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory pathways, providing potential therapeutic avenues for conditions such as arthritis and other inflammatory diseases .

Herbicides

This compound is also being explored as a herbicide. Its ability to inhibit specific enzymatic pathways in plants can lead to effective weed control without harming crop yields. The specificity of triazine compounds allows for targeted action against unwanted flora .

Plant Growth Regulators

Research indicates that triazine compounds may act as plant growth regulators, enhancing growth rates and improving resistance to environmental stressors. This application could revolutionize agricultural practices by increasing crop resilience and yield .

Synthesis of New Compounds

The unique structure of this compound allows it to serve as a precursor in the synthesis of more complex chemical entities. Its reactivity can be harnessed in one-pot synthesis reactions to create new triazine derivatives with enhanced biological activities .

Case Study 1: Antitumor Activity

In a study published in MDPI, researchers synthesized various triazine derivatives and evaluated their anticancer properties in vitro. The results indicated that certain derivatives exhibited potent activity against human cancer cell lines, suggesting that this compound could be a promising candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of triazine compounds demonstrated their effectiveness against multi-drug resistant bacteria. In vitro studies showed that this compound had significant inhibitory effects on bacterial growth compared to standard antibiotics .

Data Summary Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Effective against lung and ovarian cancers |

| Antimicrobial Activity | Significant efficacy against resistant bacteria | |

| Anti-inflammatory Effects | Modulates inflammatory pathways | |

| Agricultural Science | Herbicides | Targets specific weed species without crop damage |

| Plant Growth Regulators | Enhances growth and stress resistance | |

| Chemical Synthesis | Precursor for New Compounds | Useful in one-pot synthesis reactions |

Mechanism of Action

The mechanism of action of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine involves the inhibition of specific enzymes or proteins. In the case of its use as a herbicide, the compound inhibits the enzyme acetolactate synthase, which is essential for the synthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of protein synthesis and ultimately the death of the plant .

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and applications of triazine derivatives are heavily influenced by their substituents. Below is a comparative analysis of key compounds:

Key Observations :

- Steric Effects : Bulky substituents (e.g., 2-chlorophenyl in ) hinder further substitutions, whereas smaller groups (e.g., Cl) retain reactivity .

Biological Activity

N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a triazine ring, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound through a review of relevant literature and research findings.

- Molecular Formula : C7H8Cl2N4O2

- Molecular Weight : 227.07 g/mol

- CAS Number : 216502-45-3

Antimicrobial Activity

Research has indicated that compounds containing the triazine moiety exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains:

| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Moderate | 32 µg/mL |

| Klebsiella pneumoniae | High | 16 µg/mL |

| Staphylococcus aureus | Moderate | 64 µg/mL |

The compound demonstrated varying degrees of inhibition against these pathogens, particularly showing high activity against Klebsiella pneumoniae, which is noteworthy given the rising resistance to conventional antibiotics in clinical settings .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of key enzymatic pathways essential for bacterial growth. Specifically, triazine derivatives have been shown to interfere with DNA synthesis and cell wall integrity in bacteria .

Case Studies

A series of studies have been conducted to evaluate the efficacy of this compound in vitro:

-

Study on Antibacterial Efficacy :

- Researchers synthesized several derivatives of triazine compounds and tested their antibacterial activity.

- The study found that modifications to the ethyl side chain significantly influenced the antibacterial potency against Gram-positive and Gram-negative bacteria.

- Results indicated that specific structural features are critical for enhancing biological activity .

- Synergistic Effects with Other Antibiotics :

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is crucial to assess its toxicity. Preliminary studies indicate that at concentrations effective against bacteria, the compound exhibits low cytotoxicity towards mammalian cells. Further toxicological assessments are necessary to establish a comprehensive safety profile before clinical application .

Q & A

Q. What are the optimal synthetic routes for N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution on 4,6-dichloro-1,3,5-triazine derivatives. A common approach involves reacting cyanuric chloride with ethylglycine derivatives under controlled conditions. For example, tert-butyl glycinate derivatives can be synthesized by reacting cyanuric chloride with tert-butyl glycinate in acetonitrile (MeCN) with potassium carbonate (K₂CO₃) as a base, yielding intermediates with high purity after recrystallization from ethyl acetate/hexane . Optimization includes monitoring reaction progress via TLC (toluene:acetone, 4:6) and adjusting reflux duration (e.g., 2–4 hours in dry ethanol) to improve yields (>80%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., triazine ring carbons at ~160–170 ppm, ethylglycine methylene protons at ~3.5–4.0 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for glycinate esters, C-Cl stretches at ~750 cm⁻¹) .

- X-ray Crystallography : Resolves crystal structures, as demonstrated for tert-butyl glycinate derivatives (e.g., melting point 140–145°C, space group P2₁/c) .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of the electronic properties of triazine-glycine derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps ~2.9–3.5 eV), indicating charge-transfer feasibility for optoelectronic applications. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions stabilizing the triazine ring, while TD-DFT simulates UV-Vis absorption spectra (λmax ~350–400 nm) . These insights guide molecular design for targeted electronic or photochemical behavior.

Q. What structural modifications improve the bioactivity of triazine-glycine conjugates, and how are SAR studies conducted?

Substituent effects on the triazine ring (e.g., chloro, arylthio groups) and glycine side chains (e.g., ester vs. free acid) significantly modulate bioactivity. For example:

- Anti-inflammatory Activity : Thiazolidinone-triazine hybrids (IC₅₀ ~10–50 μM) show enhanced activity when aryl substituents increase lipophilicity .

- Boron Cluster Modifications : Replacing chloro groups with carborane-thioethers improves tumor-targeting potential, as shown in carborane-triazine glycinate derivatives . SAR studies combine synthesis, in vitro assays, and molecular docking (e.g., COX-2 enzyme binding) to identify pharmacophores .

Q. How do crystallographic data resolve contradictions in reported molecular geometries of triazine derivatives?

Single-crystal X-ray studies (e.g., CCDC entries for tert-butyl glycinate derivatives) confirm bond lengths and angles (e.g., C-Cl = 1.72 Å, C-N = 1.33 Å), resolving discrepancies from theoretical models. Disordered solvent molecules or polymorphism in recrystallized products (e.g., acetone vs. chloroform) may explain variations in reported melting points (e.g., 122–168°C) .

Methodological Considerations

Q. What strategies mitigate side reactions during triazine-glycine coupling?

- Temperature Control : Reflux in dry ethanol minimizes hydrolysis of chloro-triazine intermediates .

- Protecting Groups : tert-Butyl esters prevent glycine carboxylate side reactions during nucleophilic substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted cyanuric chloride and byproducts .

Q. How are substituent effects on triazine reactivity systematically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.